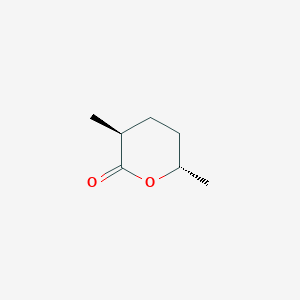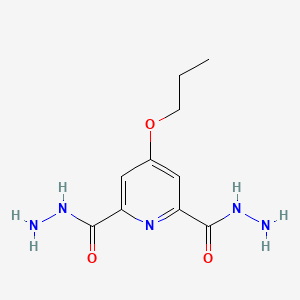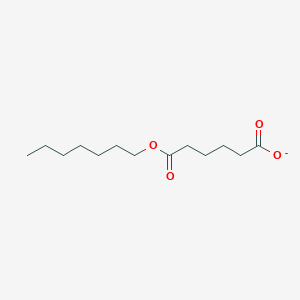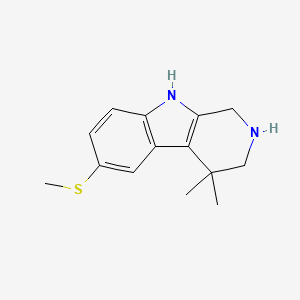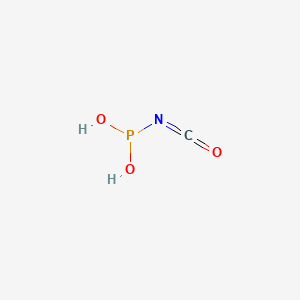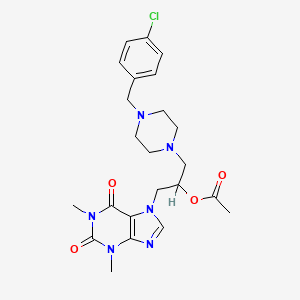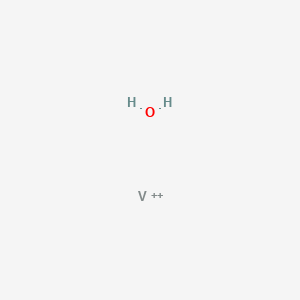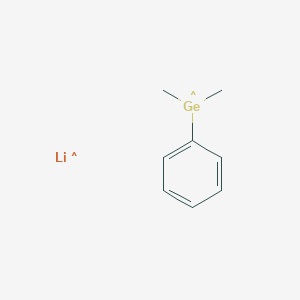
CID 85389459
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 85389459” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CID 85389459 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are detailed in various scientific publications and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to facilitate the production process .
Analyse Des Réactions Chimiques
Types of Reactions: CID 85389459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using various analytical techniques to confirm their structure and purity .
Applications De Recherche Scientifique
CID 85389459 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of CID 85389459 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on the mechanism of action provide insights into how this compound exerts its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to CID 85389459 include those with similar chemical structures and properties. These compounds can be identified using various computational and experimental methods, such as 2-D and 3-D similarity searches .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
25149-72-8 |
|---|---|
Formule moléculaire |
C8H11GeLi |
Poids moléculaire |
186.8 g/mol |
InChI |
InChI=1S/C8H11Ge.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; |
Clé InChI |
HBCBUFQGOJGJEI-UHFFFAOYSA-N |
SMILES canonique |
[Li].C[Ge](C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


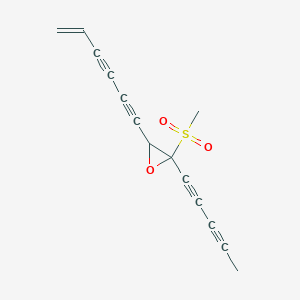
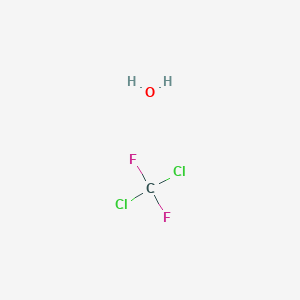
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
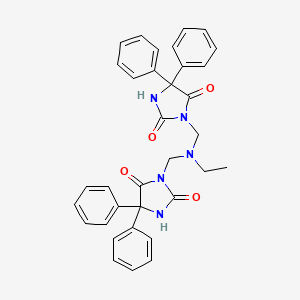
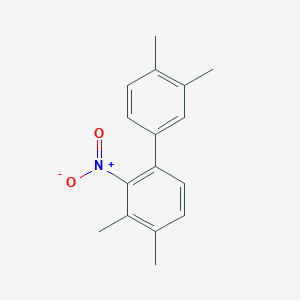
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
